molecular formula C21H25N7O2 B2564970 8-(3-Imidazol-1-yl-propylamino)-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 505080-96-6

8-(3-Imidazol-1-yl-propylamino)-1,3-dimethyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2564970
CAS No.: 505080-96-6
M. Wt: 407.478
InChI Key: ITMSNAVYAXGRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position features a 4-methyl-benzyl group, while the 8-position is modified with a 3-imidazol-1-yl-propylamino chain.

Properties

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-5-7-16(8-6-15)13-28-17-18(25(2)21(30)26(3)19(17)29)24-20(28)23-9-4-11-27-12-10-22-14-27/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMSNAVYAXGRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCN4C=CN=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The most relevant structural analogue identified in the evidence is 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione (referred to here as Compound A ) . Below is a comparative analysis:

Feature Target Compound Compound A
7-Position Substituent 4-methyl-benzyl 3-phenylpropyl
8-Position Substituent 3-imidazol-1-yl-propylamino (4-ethylpiperazin-1-yl)methyl
Core Structure Purine-2,6-dione with 1,3-dimethyl groups Purine-2,6-dione with 1,3-dimethyl groups
Potential Pharmacophore Imidazole (hydrogen-bond donor/acceptor) Piperazine (basic, enhances solubility)
Reported Applications Not explicitly stated in evidence Listed in databases (e.g., CHEMBL1530890) but no clinical data available

Key Differences and Implications

Substituent at 7-Position: The 4-methyl-benzyl group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability or receptor binding.

Substituent at 8-Position: The imidazole-propylamino chain in the target compound offers hydrogen-bonding capabilities via the imidazole nitrogen, which could enhance interactions with polar residues in binding pockets. Compound A’s piperazinyl-methyl group is more basic and may improve aqueous solubility, a critical factor in drug bioavailability .

Database Annotations: Compound A is cataloged in multiple chemical databases (e.g., CHEMBL1530890, ZINC19528221), suggesting prior interest in its scaffold for drug discovery. No comparable entries were found for the target compound in the provided evidence .

Research Findings and Limitations

  • However, the use of catalytic piperidine in DMF/ethanol (as in Scheme 2 of ) could theoretically apply to purine-dione derivatives .
  • Pharmacological Data : Neither evidence source provides experimental data (e.g., binding affinities, enzymatic inhibition) for direct comparison. The imidazole and piperazine groups are pharmacologically significant but require targeted studies to elucidate their roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.